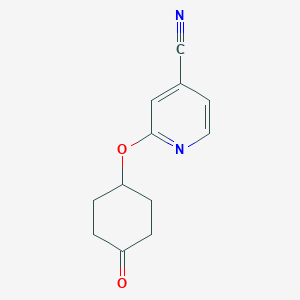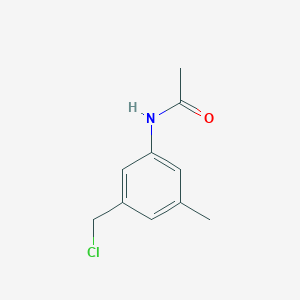
N-(3-(Chloromethyl)-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Chloromethyl)-5-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-methylphenyl)acetamide typically involves the reaction of 3-(Chloromethyl)-5-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(Chloromethyl)-5-methylphenylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.
Procedure: The 3-(Chloromethyl)-5-methylphenylamine is dissolved in an appropriate solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-(Chloromethyl)-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the acetamide group to an amine.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
Substitution: Products include substituted amides, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
N-(3-(Chloromethyl)-5-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of N-(3-(Chloromethyl)-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The acetamide moiety may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(3-(Methyl)phenyl)acetamide: Lacks the chloromethyl group.
N-(3-(Chloromethyl)-5-methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(3-(Chloromethyl)-5-methylphenyl)acetamide is unique due to the presence of both chloromethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
N-[3-(chloromethyl)-5-methylphenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7-3-9(6-11)5-10(4-7)12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
APEMWAOOZFFAFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




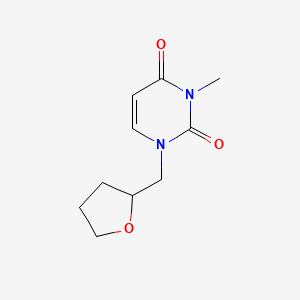

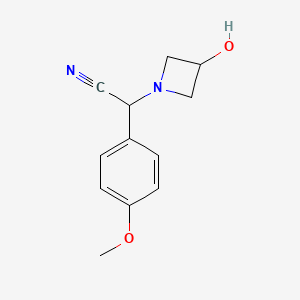
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
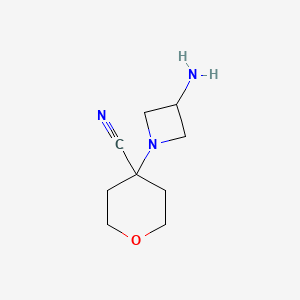

![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
